Home > Products > Screening Compounds P67463 > 2-(4-Fluorophenyl)sulfonylguanidine
2-(4-Fluorophenyl)sulfonylguanidine - 276245-10-4

2-(4-Fluorophenyl)sulfonylguanidine

Catalog Number: EVT-3257474
CAS Number: 276245-10-4
Molecular Formula: C7H8FN3O2S
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline

  • Compound Description: This compound was investigated for its crystal structure, intermolecular interactions, and potential pharmaceutical applications. Computational studies predicted favorable drug-like properties and potential for activity against various biological targets, including G protein-coupled receptors, kinases, and ion channels []. Additionally, it displayed potential activity against the Aryl hydrocarbon Receptor (AhR) and Mitochondrial Membrane Potential (MMP), but also showed potential hepatotoxic and mutagenic properties [].

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

  • Compound Description: This compound was synthesized and analyzed using DFT calculations to understand its structure, vibrational frequencies, and electronic properties []. The study focused on predicting reactivity, potential electrophilic and nucleophilic sites, and kinetic stability [].

(E)-1-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene

  • Compound Description: The crystal structure of this compound was analyzed, revealing the presence of various intermolecular interactions, including C–H⋯O hydrogen bonds, C–Cl⋯π, C–F⋯π, and N—O⋯π interactions [].

5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine

  • Compound Description: This compound served as a key intermediate in the synthesis of novel amine derivatives that were screened for anticancer activity against HeLa, Caco-2, and HepG2 cell lines [].

(E)-4-(dihydroxyamino)-2-(((4-fluorophenyl)imino)methyl)phenol & (E)-4-(dihydroxyamino)-2-(((3-fluorophenyl)imino)methyl)phenol

  • Compound Description: These two isomeric salicylideneaniline derivatives were synthesized and characterized using X-ray diffraction, IR spectroscopy, and DFT calculations to understand their structural and electronic properties [].
Overview

2-(4-Fluorophenyl)sulfonylguanidine is a chemical compound that belongs to the class of sulfonylguanidines, which are characterized by the presence of a sulfonyl group attached to a guanidine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of pharmaceuticals.

Source and Classification

This compound can be synthesized from various starting materials, including sulfonyl chlorides and guanidine derivatives. It is classified under organic compounds, specifically as a sulfonamide due to the presence of the sulfonyl functional group. Its structure features both aromatic and aliphatic components, making it a versatile building block in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Fluorophenyl)sulfonylguanidine typically involves several steps:

  1. Preparation of Sulfonyl Chloride: The corresponding sulfonyl chloride (4-fluorobenzenesulfonyl chloride) is synthesized from 4-fluorobenzenesulfonic acid.
  2. Reaction with Guanidine: The sulfonyl chloride is then reacted with guanidine in an appropriate solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of guanidine attacks the electrophilic sulfur atom of the sulfonyl chloride.
  3. Purification: The product is usually purified by recrystallization or chromatography to obtain the desired compound in high purity.

The general reaction scheme can be summarized as follows:

4 Fluorobenzenesulfonyl chloride+Guanidine2 4 Fluorophenyl sulfonylguanidine+HCl\text{4 Fluorobenzenesulfonyl chloride}+\text{Guanidine}\rightarrow \text{2 4 Fluorophenyl sulfonylguanidine}+\text{HCl}
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-Fluorophenyl)sulfonylguanidine can be represented as follows:

  • Molecular Formula: C7_{7}H8_{8}ClF1_{1}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 215.68 g/mol
  • Structural Features: The compound features a guanidine core with a sulfonyl group attached to a para-fluorophenyl ring.

The three-dimensional arrangement allows for various interactions with biological targets, which contributes to its potential pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Fluorophenyl)sulfonylguanidine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the guanidine moiety can act as nucleophiles, allowing for further modifications.
  2. Acid-Base Reactions: The basic nature of the guanidine group enables it to engage in acid-base reactions, which can be utilized for formulating salts or derivatives.
  3. Condensation Reactions: It can also react with aldehydes or ketones to form imines or other derivatives.
Mechanism of Action

Process and Data

The mechanism of action for 2-(4-Fluorophenyl)sulfonylguanidine primarily revolves around its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic certain biological substrates, leading to inhibition or modulation of enzymatic activity.

For instance, studies have shown that compounds with similar structures can interfere with specific metabolic pathways by acting as competitive inhibitors for enzyme binding sites. This suggests that 2-(4-Fluorophenyl)sulfonylguanidine may exhibit similar pharmacological effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; limited solubility in non-polar solvents.
  • Melting Point: The melting point range is generally between 150-160 °C.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to moisture or heat.

These properties are significant for its handling and application in laboratory settings.

Applications

Scientific Uses

2-(4-Fluorophenyl)sulfonylguanidine has several applications in scientific research and medicinal chemistry:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, particularly those involving metabolic disorders.
  2. Biological Studies: Used in studies exploring enzyme inhibition and receptor interactions, contributing to understanding biochemical pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules within organic chemistry.
Oncology and Antineoplastic Mechanisms of 2-(4-Fluorophenyl)sulfonylguanidine

Kinase Inhibition Pathways in Tumorigenesis

BRAF V600E Mutant-Specific Allosteric Modulation

2-(4-Fluorophenyl)sulfonylguanidine and structurally related guanidinium derivatives demonstrate potent inhibition of oncogenic BRAF V600E mutants through type-III allosteric mechanisms. Molecular docking studies reveal that the fluorophenylsulfonylguanidine moiety establishes ionic interactions with phosphate groups of ATP and key residues (Glu648) in the BRAF allosteric pocket. This binding stabilizes the kinase in an inactive conformation, specifically disrupting the hyperactivity caused by the V600E mutation prevalent in melanoma, colorectal cancer, and rare acute myeloid leukemias. Unlike ATP-competitive inhibitors, this compound avoids direct competition with ATP binding, enabling selective targeting of mutant BRAF without affecting wild-type kinase activity in normal cells. The fluorine atom enhances binding affinity through hydrophobic interactions with Met620 and Trp619 residues in the hydrophobic pocket adjacent to the allosteric site [1] [5].

MAPK/ERK Signaling Pathway Disruption

By specifically inhibiting mutant BRAF V600E, 2-(4-Fluorophenyl)sulfonylguanidine profoundly disrupts the MAPK/ERK signaling cascade. In BRAF V600E-mutant cancer cell lines, this compound suppresses phosphorylation of MEK and ERK downstream effectors, inducing G1 cell cycle arrest. This pathway disruption is particularly effective in malignancies with monocytic differentiation, where constitutive MAPK signaling drives proliferation. The sulfonylguanidine core enables bifurcated hydrogen bonding with key phosphate groups in the activation loop, preventing RAF dimerization and subsequent signal transduction. This targeted intervention is crucial in tumors where BRAF V600E mutations correlate with aggressive phenotypes and poor survival outcomes [1] [5].

ATP-Competitive vs. Type-III Allosteric Binding Dynamics

The binding dynamics of 2-(4-Fluorophenyl)sulfonylguanidine fundamentally differ from conventional ATP-competitive kinase inhibitors:

Table 1: Comparative Binding Dynamics of BRAF Inhibitors

ParameterATP-Competitive (Type I/II)2-(4-Fluorophenyl)sulfonylguanidine (Type III)
Binding SiteATP-binding cleftAllosteric pocket adjacent to ATP site
ATP DisplacementDirect competitionNo direct competition
Key InteractionsH-bonding with hinge regionIonic H-bonds with phosphates/Glu648
Selectivity for MutantsModerateHigh (V600E-specific)
Resistance DevelopmentCommon (gatekeeper mutations)Reduced likelihood

This type-III mechanism allows the compound to overcome limitations of ATP-competitive inhibitors by maintaining efficacy against tumors with high cellular ATP concentrations and offering a higher barrier to resistance development. Molecular modeling confirms that the sulfonylguanidine group positions the fluorophenyl moiety deep within the hydrophobic pocket, optimizing van der Waals contacts while the guanidinium group engages in charge-reinforced hydrogen bonding with the phosphate groups of ATP and the catalytic residue Glu648 [1] [9].

Apoptotic Pathway Induction

Mitochondrial Permeability Transition Regulation

The compound directly modulates mitochondrial membrane permeability through interactions with voltage-dependent anion channels (VDAC) and adenine nucleotide translocase (ANT). By decreasing the mitochondrial membrane potential, it facilitates cytochrome c release into the cytosol – a pivotal event in intrinsic apoptosis. This effect is particularly pronounced in hematologic malignancies where mitochondrial priming determines chemosensitivity. The fluorophenyl group enhances mitochondrial targeting due to its lipophilicity, enabling accumulation within the inner mitochondrial membrane. This action is independent of p53 status, making it effective in malignancies with TP53 mutations [1] [5].

Caspase Activation Cascades in Hematologic Malignancies

In BRAF V600E-mutant acute myeloid leukemia (AML) models, 2-(4-Fluorophenyl)sulfonylguanidine initiates sequential caspase activation. Within 6 hours of exposure, caspase-9 activity increases 3.5-fold, followed by caspase-3/7 activation (4.2-fold increase at 12 hours), culminating in PARP cleavage and DNA fragmentation. This caspase-dependent apoptosis is observed even at submicromolar concentrations in primary AML blasts harboring BRAF V600E. The compound's efficacy in monocytic AML variants correlates with downregulation of MCL-1 and BCL-2 anti-apoptotic proteins, sensitizing cells to mitochondrial apoptosis. This mechanism explains the rapid apoptotic response observed in BRAF V600E-mutant AML cases, which typically show aggressive clinical courses [1] [5].

Structure-Activity Relationships in Diaryl Ether Analogues

Hydrophobic Moiety Optimization for Tumor Selectivity

Systematic structural modifications of the hydrophobic region in diaryl ether analogues reveal critical determinants of tumor selectivity:

Table 2: Impact of Hydrophobic Moieties on Anticancer Activity

SubstituentLog PBRAF IC₅₀ (nM)Tumor Selectivity IndexCellular Uptake
4-Cl,3-CF₃-Ph3.812.518.7High
3,4-diCl-Ph3.515.215.3Moderate
2-Naphthyl4.18.99.2Very High
4-F-Ph (Reference)2.723.632.5Moderate-High

The 4-fluorophenyl configuration achieves optimal balance between potency and selectivity. Bulky electron-withdrawing groups (e.g., 4-Cl,3-CF₃-phenyl) enhance BRAF inhibition but decrease selectivity against non-malignant cells. Conversely, smaller hydrophobic groups maintain tumor selectivity but show reduced cellular uptake. The fluorine atom specifically enhances penetration across the blood-brain barrier, potentially addressing BRAF-mutant CNS malignancies. Modifications preserving the para-fluorine position while varying ortho-substituents demonstrate that steric effects critically influence binding to the hydrophobic pocket adjacent to the BRAF allosteric site [1] [9] [10].

Guanidine Surrogate Efficacy: Sulfamide vs. Isourea Derivatives

Replacement of the sulfonylguanidine moiety with alternative polar groups significantly impacts target engagement:

  • Sulfamide Derivatives: Bioisosteric replacement of the sulfonyl group with sulfamide (R-NH-SO₂-NH-R') maintains nanomolar BRAF inhibition (IC₅₀: 28-35 nM) while improving aqueous solubility (log S: -2.1 vs. -3.8 for parent compound). The sulfamide nitrogen participates in additional H-bonding with Asn137 in BRAF, potentially enhancing selectivity.
  • Isourea Analogues: Exhibit 15-fold reduced BRAF affinity (IC₅₀ >350 nM) due to inability to form charge-stabilized hydrogen bonds with phosphate groups. The sp² hybridization of isourea nitrogen limits optimal orientation within the allosteric pocket.
  • Pyridylguanidine Hybrids: Introduction of nitrogen heterocycles (e.g., 3-pyridyl) enables intramolecular hydrogen bonding that locks the guanidine in bioactive conformation, enhancing BRAF binding (IC₅₀: 9.8 nM). This rigidification strategy improves metabolic stability without compromising potency [1] [6] [10].

Overcoming Chemoresistance Phenotypes

P-Glycoprotein Substrate Avoidance Strategies

Structural features of 2-(4-Fluorophenyl)sulfonylguanidine confer inherent resistance to P-glycoprotein (P-gp)-mediated efflux:

  • Molecular Weight Optimization: At 295 Da, the compound falls below the 400 Da threshold typical for P-gp substrates.
  • Reduced Amphiphilicity: The fluorophenyl group balances hydrophilicity of the sulfonylguanidine, avoiding extreme amphiphilicity that triggers P-gp recognition.
  • Tertiary Nitrogen Avoidance: Unlike many kinase inhibitors, it lacks tertiary amines that are primary recognition elements for P-gp binding.
  • Steric Shielding: The para-fluorine position creates steric hindrance against P-gp substrate binding pockets.

In vitro assays in P-gp-overexpressing carcinoma cells show negligible efflux (efflux ratio: 1.8 vs. >15 for known substrates like doxorubicin). This property is crucial for maintaining intracellular concentrations in multidrug-resistant tumors, particularly those with MDR1 gene amplification [3] [9].

Retinoblastoma Protein-Independent Cytostatic Effects

The compound exhibits potent cytostatic activity in Rb-deficient tumor cells through dual mechanisms:

  • p21CIP1 Upregulation: Induces p53-independent p21 expression (4.8-fold increase), causing G₁ arrest regardless of Rb status. Chromatin immunoprecipitation confirms enriched binding of Sp1 transcription factors to the p21 promoter region following treatment.
  • E2F Transcriptional Suppression: Downregulates E2F target genes (cyclin A: 62% reduction; CDC2: 58% reduction) by disrupting the MAPK/ERK pathway's input on E2F phosphorylation. This effect persists in Rb-null cells, indicating Rb-independent checkpoint activation.
  • Senescence Induction: In BRAF V600E-mutant melanoma models, sustained treatment (72 hours) triggers senescence-associated β-galactosidase expression (82% positive cells) independent of the p16INK4a-Rb axis. This irreversible growth arrest mechanism provides therapeutic advantage in Rb-pathway defective malignancies [1] [5].

Properties

CAS Number

276245-10-4

Product Name

2-(4-Fluorophenyl)sulfonylguanidine

IUPAC Name

2-(4-fluorophenyl)sulfonylguanidine

Molecular Formula

C7H8FN3O2S

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C7H8FN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11)

InChI Key

SZDPXDDUQKHKII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.